molecular formula C24H18ClN5O3 B2361465 3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-90-7

3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2361465
CAS No.: 1031594-90-7
M. Wt: 459.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic molecule. Based on its structure, it likely belongs to the class of compounds known as triazoloquinazolines . These compounds are characterized by a quinoxaline core structure (a type of nitrogen-containing heterocycle) fused to a 1,2,3-triazole ring .

Scientific Research Applications

Chemical Structure and Reactivity

The chemical structure of this compound is related to the 1,2,3-triazolo[1,5-a]quinazoline ring system. Research dating back to 1966 by G. Tennant demonstrated the formation of such heterocyclic systems from o-azidobenzoic acid and phenylacetonitrile, highlighting their reactivity and potential for derivatization into various quinazoline derivatives (Tennant, 1966).

Antimicrobial Properties

A significant application of related compounds involves their antimicrobial activities. M. M. Gineinah (2001) synthesized derivatives incorporating 1,2,4-triazolo[4,3-c]quinazoline, which exhibited notable antibacterial potency. This suggests that compounds within this class, including the subject compound, could be relevant in the development of new antimicrobial agents (Gineinah, 2001).

Biological Activity Prediction

The synthesis and computer prediction of biological activities of similar compounds have been explored by S. Danylchenko et al. (2016). Their study involved predicting the biological activity spectrum and acute toxicity of triazoloquinazoline carboxamides, indicating potential applications in antineurotic activity and male reproductive health (Danylchenko et al., 2016).

Synthesis and Characterization

H. Bektaş and colleagues (2007) discussed the synthesis of 1,2,4-triazole derivatives, including methods relevant to the synthesis of compounds like 3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. Their research contributes to the understanding of synthetic pathways and characterization of similar compounds (Bektaş et al., 2007).

Potential Anticancer Activity

B. N. Reddy et al. (2015) synthesized a series of triazoloquinoline derivatives with potential anticancer activity. This study suggests that compounds within this chemical class could be explored for their efficacy against various cancer cell lines, providing a potential avenue for cancer treatment research (Reddy et al., 2015).

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3/c1-33-18-9-2-14(3-10-18)13-26-23(31)16-6-11-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-4-7-17(25)8-5-15/h2-12,29H,13H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIAATFEWKFISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.